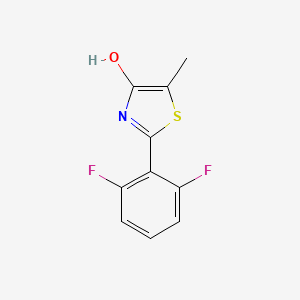

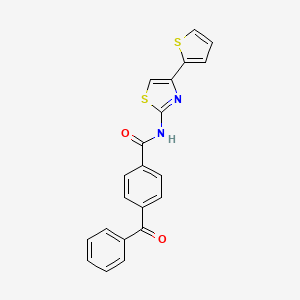

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. This particular compound also has a 2,6-difluorophenyl group attached to it, which suggests that it might have interesting chemical properties due to the presence of the electronegative fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring and the 2,6-difluorophenyl group. The presence of the fluorine atoms could potentially influence the electronic structure of the molecule, as fluorine is highly electronegative .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the fluorine atoms on the phenyl ring could potentially influence the reactivity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring and the 2,6-difluorophenyl group. For example, the compound might exhibit strong absorption in the UV-Vis region due to the presence of the conjugated system .Aplicaciones Científicas De Investigación

Photochromism and Material Science

- Photochromic Properties : A study explored the photochromism of mixed crystals containing diarylethene derivatives, including those with thiazolyl groups, demonstrating their potential in creating materials that change color under different lighting conditions (Takami et al., 2007).

Fluorescence Applications

- Fluorescence Enhancement : Research on substituted 4-hydroxythiazoles, including derivatives similar to the query compound, showed that the presence of specific substituents significantly enhances fluorescence quantum yields, indicating their utility in fluorescent materials and sensors (Kammel et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition : Thiazole and thiadiazole derivatives have been evaluated for their corrosion inhibition performances on iron, with theoretical studies supporting their effectiveness. This suggests the potential application of the compound in protecting metals against corrosion (Kaya et al., 2016).

Photoaffinity Labeling

- Photoaffinity Labeling : Derivatives of the compound have been considered for photoaffinity labeling, a method used in biological research to study protein interactions and functions. The stability and photolysis behavior of these derivatives make them promising tools in molecular biology (Chowdhry et al., 1976).

Organic Electronics and Optoelectronics

- Semiconductor Properties : Studies on thiophene and thiazole oligomers, including derivatives of the query compound, reveal their n-type semiconductor properties, suggesting applications in organic electronics, such as organic field-effect transistors (OFETs) and nonvolatile memory elements (Facchetti et al., 2004).

Organic Synthesis and Chemical Reactions

- Synthetic Applications : Research into the synthesis of thiazolidin-4-ol derivatives through one-pot, three-component reactions demonstrates the compound's role in creating structurally diverse scaffolds for potential use in drug development and materials science (Dalmal et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)-5-methyl-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NOS/c1-5-9(14)13-10(15-5)8-6(11)3-2-4-7(8)12/h2-4,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAWPXDEUHKBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2717904.png)

![N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide](/img/structure/B2717905.png)

![2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2717906.png)

![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B2717921.png)

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2717926.png)

![(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate](/img/structure/B2717927.png)